N-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(26)22-11)15-9-8-14(27-2)10-16(15)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVMTMSRKFKRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387024 | |
| Record name | N-(4-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5960-35-0 | |
| Record name | N-(4-Chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-chloroaniline with 2,4-dimethoxybenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the tetrahydropyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Amine substitution : Reaction with primary or secondary amines replaces the chlorine atom. Cyclohexylamine has been used to form N-cyclohexyl derivatives under reflux conditions with DMF as a solvent .
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Thiol substitution : Thiophenol derivatives can replace the chloro group in the presence of a base (e.g., triethylamine) .
Oxidation and Reduction
The pyrimidine ring and methyl group participate in redox reactions:
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Oxidation : The methyl group at position 6 can be oxidized to a carboxyl group using KMnO₄ in acidic media, forming a dicarboxylic acid derivative .
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Reduction : Sodium borohydride selectively reduces the 2-oxo group to a hydroxyl group, yielding a dihydroxy intermediate .
Functional Group Transformations
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Methoxy group demethylation : The 2,4-dimethoxyphenyl group can undergo acid-catalyzed demethylation (e.g., with BBr₃) to form catechol derivatives .
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Carboxamide hydrolysis : Hydrolysis with NaOH yields the corresponding carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of tetrahydropyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain structural modifications to the tetrahydropyrimidine framework can enhance cytotoxicity against HCT-116 colon cancer cells, highlighting the compound's potential in cancer therapy .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of compounds related to tetrahydropyrimidines. The presence of the chlorophenyl and dimethoxyphenyl groups in the molecular structure may contribute to enhanced activity against bacterial strains. Preliminary studies suggest that these compounds can inhibit the growth of certain pathogens, making them candidates for developing new antibiotics .
Enzyme Inhibition
N-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been investigated for its role as an enzyme inhibitor. Specific studies have focused on its ability to inhibit enzymes involved in metabolic pathways related to cancer progression and bacterial resistance mechanisms. These findings suggest that the compound could serve as a lead structure for designing novel enzyme inhibitors .
Neuropharmacology
The neuropharmacological applications of this compound are under exploration due to its structural similarities with known neuroactive agents. It is hypothesized that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety. However, detailed studies are needed to elucidate these effects fully.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives. Research has shown that modifications at specific positions on the pyrimidine ring can significantly alter biological activity and pharmacokinetic properties .
Data Table: Applications Overview
| Application Area | Potential Benefits | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer properties | Significant cytotoxicity against HCT-116 cells |
| Antimicrobial Activity | Inhibition of pathogen growth | Potential antibiotic candidate |
| Enzyme Inhibition | Targeting metabolic pathways | Possible lead for novel enzyme inhibitors |
| Neuropharmacology | Interaction with neurotransmitter systems | Potential therapeutic effects on neurological disorders |
| Synthesis & SAR | Optimization of yield and activity | Modifications enhance biological activity |
Case Studies and Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal reported that derivatives of tetrahydropyrimidines showed varying degrees of inhibitory action against cancer cell lines, with some compounds achieving IC50 values below 10 µM against HCT-116 cells .
- Antimicrobial Studies : Research conducted by a team exploring novel antibacterial agents found that compounds similar to this compound displayed promising results against Gram-positive bacteria .
- Enzyme Inhibition Mechanism : A detailed enzymatic assay demonstrated that specific modifications to the tetrahydropyrimidine core resulted in enhanced inhibition of target enzymes involved in drug metabolism and resistance pathways in bacteria .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., methoxy in the target compound) improve solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., NO₂ in ) .
- Halogen position : Para-substituted halogens (e.g., 4-Cl in the target) favor planar interactions, whereas ortho-substituents (e.g., 2-Cl in ) introduce steric effects .
- Biological activity : Bromophenyl derivatives () show higher enzyme inhibition (66.3%) than hydroxy-dimethoxyphenyl analogs (31–34%), suggesting electron-deficient aryl groups enhance activity .
Structural and Crystallographic Insights
- Hydrogen Bonding : The 2-oxo group in the target compound likely forms intermolecular H-bonds, similar to N-(2-fluorophenyl) derivatives (), stabilizing crystal packing .
- Ring Puckering: The tetrahydropyrimidine ring adopts a non-planar conformation. Puckering parameters (Cremer-Pople analysis, ) for analogs show deviations of 0.5–1.5 Å from planarity, influenced by substituents .
- Crystal Packing : Methoxy groups in the target may engage in C–H···O interactions (analogous to ), creating layered structures .
Biological Activity
N-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound belonging to the class of pyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Pyrimidine Core : The compound contains a tetrahydropyrimidine ring which is known for various biological activities.
- Chlorophenyl Group : The presence of the 4-chlorophenyl substituent enhances lipophilicity and may influence biological interactions.
- Dimethoxyphenyl Group : The 2,4-dimethoxy substitution can contribute to the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O3 |
| Molecular Weight | 357.82 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
- Case Study : A study reported that derivatives of pyrimidines demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Pyrimidines are known to inhibit cancer cell proliferation through various mechanisms.
- Research Findings : A study indicated that pyrimidine derivatives could induce apoptosis in cancer cells via the activation of caspase pathways . Another derivative showed promising results against HeLa cells with an IC50 value of approximately 30 µM .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases; thus, compounds with anti-inflammatory properties are valuable in therapeutic applications.
- Mechanism : Research has shown that pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance activity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases antibacterial potency |
| Dimethoxy Groups | Enhances lipophilicity and cytotoxicity |
| Methyl Group at Position 6 | Improves overall stability |
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis or repair.
- Receptor Modulation : It can modulate receptor activity related to inflammation or cancer cell growth.
Case Study on Mechanism
A study utilizing molecular docking simulations revealed that this compound binds effectively to the active site of certain kinases involved in cancer progression . This interaction suggests a potential pathway for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-chlorophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can reaction yields be optimized?
- Methodology : Utilize a Biginelli-like multicomponent reaction with substituted phenyl aldehydes, urea/thiourea derivatives, and β-keto esters. Catalytic optimization with uranyl nitrate hexahydrate (5 mol%) in ethanol under reflux conditions improves yields (65–78%) .
- Optimization Tips :
- Use high-purity reagents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemistry?
- Analytical Workflow :
NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., 2,4-dimethoxyphenyl protons at δ 3.75–3.85 ppm for OCH) .
X-ray Crystallography : Resolve crystal structures using SHELXL for bond-length validation (e.g., C=O bond ~1.22 Å) and ORTEP-3 for visualization .
HRMS : Confirm molecular weight (e.g., [M+H] at m/z 443.12) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- In Vitro Testing :
- Antimicrobial Activity : Disc diffusion assays against E. coli and S. aureus; MIC values determined via broth microdilution (e.g., MIC = 32–64 µg/mL) .
- Cytotoxicity : MTT assays on human cell lines (IC > 100 µM indicates selectivity) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., polymorphism or twinning) be addressed during X-ray structure determination?
- Strategies :
- Polymorph Screening : Use solvent-mediated crystallization (e.g., DMSO/water vs. ethanol) to isolate stable forms .
- Data Collection : For twinned crystals, employ the TwinRotMat algorithm in SHELXL to refine overlapping lattices .
- Validation Metrics :
- R < 0.05 for data quality.
- Hydrogen-bonding networks (e.g., N–H⋯O=C interactions) stabilize packing .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?
- Key Modifications :
- Substituent Effects : Replace 4-chlorophenyl with 4-fluorophenyl to enhance metabolic stability (logP reduction by ~0.5) .
- Thioxo vs. Oxo : Substituting 2-oxo with 2-thioxo improves antibacterial activity (MIC reduction by 50%) .
- Data-Driven Design :
| Modification | Bioactivity (MIC, µg/mL) | LogP |
|---|---|---|
| 2-Oxo | 64 | 3.2 |
| 2-Thioxo | 32 | 3.8 |
| 4-Fluorophenyl | 48 | 2.7 |
| Source: Adapted from |
Q. How can stability under physiological conditions (e.g., plasma, pH variations) be assessed for preclinical development?
- Protocol :
Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C; analyze via LC-MS at 0, 1, 6, 24 h (t > 6 h suggests suitability) .
pH Stability : Test solubility and degradation in buffers (pH 1–10) using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
